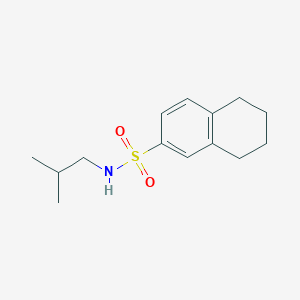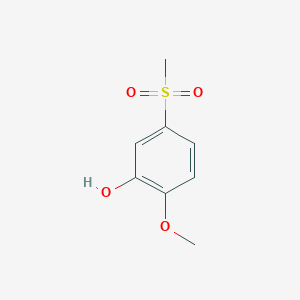
5-Methanesulfonyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methanesulfonyl-2-methoxyphenol, also known as mesurol, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Mesurol is commonly used as a pesticide, but its applications in scientific research have gained significant attention in recent years.
Mécanisme D'action
Mesurol inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. The accumulation of acetylcholine leads to overstimulation of the nervous system, which can result in paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methanesulfonyl-2-methoxyphenol are primarily related to its inhibition of acetylcholinesterase. Inhibition of acetylcholinesterase can result in the accumulation of acetylcholine, which can lead to overstimulation of the nervous system. This can result in symptoms such as tremors, convulsions, and paralysis. Mesurol has also been shown to have effects on the immune system, with studies showing that it can modulate the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Mesurol has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool in the study of the nervous system. It is also relatively easy to synthesize and purify. However, 5-Methanesulfonyl-2-methoxyphenol has several limitations. It is toxic to humans and animals, which requires careful handling and disposal. It is also relatively unstable, which can lead to degradation over time.
Orientations Futures
There are several future directions for the use of 5-Methanesulfonyl-2-methoxyphenol in scientific research. One area of interest is the study of the effects of 5-Methanesulfonyl-2-methoxyphenol on the immune system. There is evidence to suggest that 5-Methanesulfonyl-2-methoxyphenol can modulate the production of cytokines and chemokines, which could have implications for the treatment of inflammatory diseases. Another area of interest is the development of new insecticides based on the structure of 5-Methanesulfonyl-2-methoxyphenol. The use of 5-Methanesulfonyl-2-methoxyphenol as a starting point for the development of new insecticides could lead to the discovery of compounds with improved efficacy and safety profiles. Finally, there is potential for the use of 5-Methanesulfonyl-2-methoxyphenol in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of acetylcholinesterase is a common target for drugs used to treat these diseases, and 5-Methanesulfonyl-2-methoxyphenol could be a valuable tool in the development of new treatments.
Méthodes De Synthèse
The synthesis of 5-Methanesulfonyl-2-methoxyphenol involves the reaction of 2-methoxyphenol with methane sulfonyl chloride in the presence of a base. The reaction results in the formation of 5-Methanesulfonyl-2-methoxyphenol as a white crystalline powder. The purity of 5-Methanesulfonyl-2-methoxyphenol can be improved through recrystallization.
Applications De Recherche Scientifique
Mesurol has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes 5-Methanesulfonyl-2-methoxyphenol a valuable tool in the study of the nervous system and the effects of acetylcholine on behavior and cognition. Mesurol has also been used in the study of insecticide resistance in insects.
Propriétés
IUPAC Name |
2-methoxy-5-methylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNMTOCCPQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)




![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
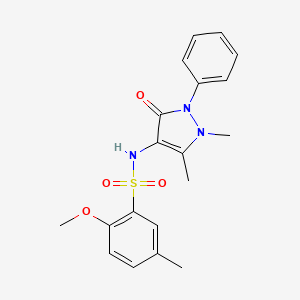
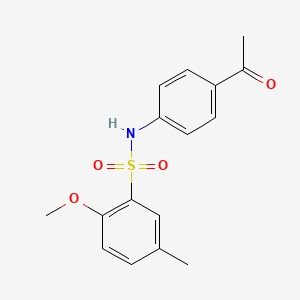
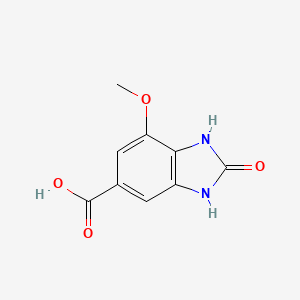
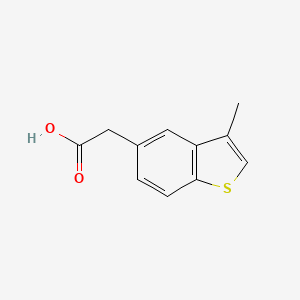
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)


